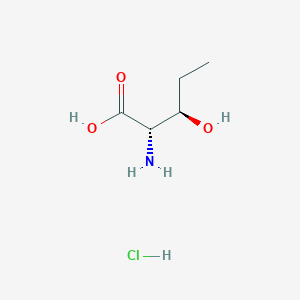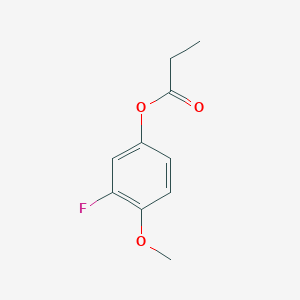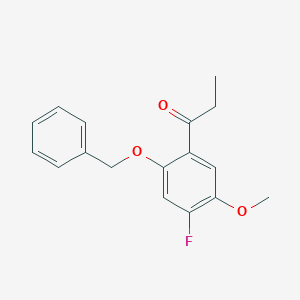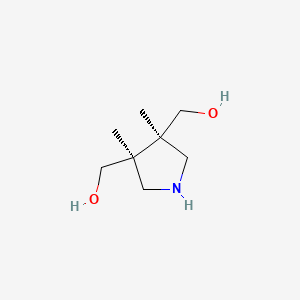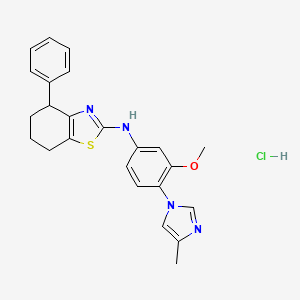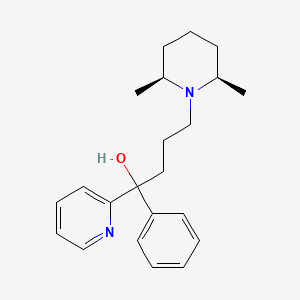
Pirmenol
概要
説明
Pirmenol is a novel antiarrhythmic agent that has been shown to be effective in both intravenous and oral forms for the suppression of ventricular ectopic depolarizations, ventricular tachycardia, and supraventricular arrhythmia . It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in the cardiac cells . This compound is unique due to its minimal effect on the PR and QRS intervals, distinguishing it from other Class I antiarrhythmic drugs .
科学的研究の応用
Pirmenol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the effects of antiarrhythmic agents on cardiac cells . In biology, this compound is used to investigate the mechanisms of action of antiarrhythmic drugs and their effects on cellular processes . In medicine, this compound is primarily used to treat various types of cardiac arrhythmias, including ventricular tachycardia and supraventricular arrhythmia . In industry, this compound is used in the development of new antiarrhythmic drugs and formulations .
準備方法
Synthetic Routes and Reaction Conditions: Pirmenol is synthesized through a series of chemical reactions involving pyridinemethanol derivatives. The synthetic route typically involves the reaction of 2-pyridinemethanol with various reagents to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the proper formation of the compound .
Industrial Production Methods: In industrial settings, this compound is produced in bulk using pharmaceutical-grade raw materials. The compound is typically synthesized in large reactors where precise control over reaction conditions, such as temperature, pressure, and pH, is maintained to ensure high yield and purity . The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Pirmenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit different pharmacological activities. These derivatives are often tested for their efficacy in treating different types of arrhythmias .
作用機序
Pirmenol exerts its effects by blocking specific sodium channels in the cardiac cells, which are critical for the initiation and propagation of electrical impulses in the heart . By inhibiting these channels, this compound reduces the excitability of cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmias . Additionally, this compound exhibits moderate anticholinergic properties, which can contribute to its antiarrhythmic effects by reducing vagal tone .
類似化合物との比較
Pirmenol is often compared with other Class I antiarrhythmic drugs, such as quinidine, procainamide, and lidocaine . Unlike these compounds, this compound has minimal effects on the PR and QRS intervals, making it unique in its class . Additionally, this compound exhibits a longer half-life and lower toxicity compared to other antiarrhythmic agents . This makes it a promising candidate for the treatment of various types of arrhythmias.
List of Similar Compounds:- Quinidine
- Procainamide
- Lidocaine
- Disopyramide
- Flecainide
This compound’s unique properties and wide range of applications make it a valuable compound in the field of antiarrhythmic drugs. Its ability to effectively treat various types of arrhythmias while exhibiting minimal side effects sets it apart from other similar compounds.
特性
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


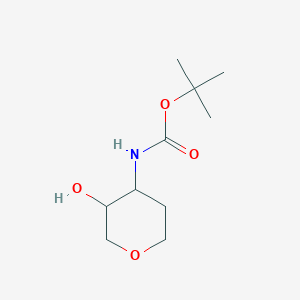
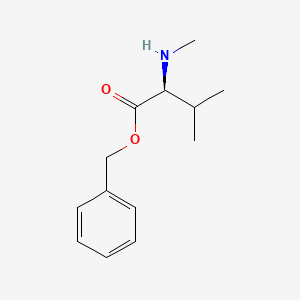
![N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide](/img/structure/B8093264.png)
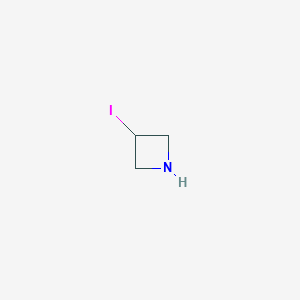
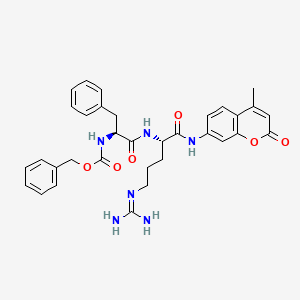

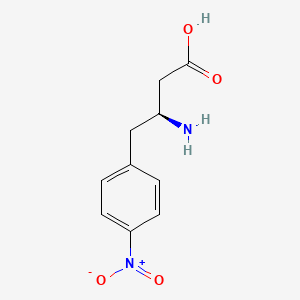

![(1Z)-N-(3-chloroanilino)-2-oxo-2-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanimidoyl cyanide](/img/structure/B8093316.png)
